1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid
Overview
Description
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a derivative of piperidine . Piperidine is a heterocyclic compound that has extensive uses in the field of pharmacology .
Synthesis Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid was analyzed using DFT techniques . The energy gap between HOMO and LUMO along with global reactivity parameters, NLO behavior, molecular electrostatic potential studies were computed and analyzed for the compound in gaseous & solvent phases .Chemical Reactions Analysis
Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid include its solubility in water, methanol, ethanol, benzene, and toluene . It appears as a white to beige crystalline solid .Scientific Research Applications
1. Peptide Synthesis and Protecting Group Stability
The acetylation of the acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, related to 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid, can dramatically increase acid stability. This property is beneficial in peptide synthesis, allowing deprotection and cleavage while retaining backbone amide protection. Piperidine-mediated de-O-acetylation can easily restore acid lability (Quibell, Turnell, & Johnson, 1994).
2. Functionalization in Organic Synthesis
In organic synthesis, molecules such as 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid play a role in functionalization processes. For instance, in the synthesis of oxindoles, such compounds can be used as intermediates in reactions like palladium-catalyzed CH functionalization, demonstrating their versatility in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
3. Esterification Methods
Compounds like 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid are important in developing efficient esterification methods. For example, the spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, a related compound, demonstrates a highly effective method for PMB ester formation, useful in the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).
4. Synthesis of Pharmaceutical Compounds
The structural elements of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid are integral in synthesizing various pharmaceutical compounds. An example is its use in synthesizing 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, a precursor for psychotherapeutic drugs (Ji Ya-fei, 2011).
5. Inhibitor Synthesis
The compound is instrumental in synthesizing inhibitors like the N-Acetylglucosaminidase Inhibitor 1-Acetamido-1,2,5-trideoxy-2,5-imino-D-glucitol from Methyl α-D-Mannopyranoside, showcasing its utility in developing targeted biochemical agents (Schumacher-Wandersleb, Petersen, & Peter, 1994).
6. Protection of Carboxylic Acids
The compound aids in protecting carboxylic acids as p-methoxybenzyl esters, a process useful in organic synthesis where selective protection is required in the presence of other functional groups (Wang, Golding, & Potter, 2000).
7. Synthesis of Antimicrobial Agents
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid derivatives have been utilized in synthesizing new pyridine derivatives with considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009).
Safety And Hazards
Future Directions
The future directions of research on 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods .
properties
IUPAC Name |
1-acetyl-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)17-9-7-16(8-10-17,15(19)20)11-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMJFMWQTYBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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